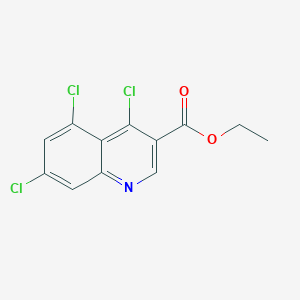

Ethyl 4,5,7-trichloroquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 4,5,7-trichloroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,5,7-trichloroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4,5,7-trichloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO2/c1-2-18-12(17)7-5-16-9-4-6(13)3-8(14)10(9)11(7)15/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHHXTUPYVWFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=C(C2=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408330 | |

| Record name | Ethyl 4,5,7-trichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150258-21-2 | |

| Record name | Ethyl 4,5,7-trichloro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150258-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,5,7-trichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 5,7-Dichloroquinoline from 3,5-Dichloroaniline

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals, including antimalarials, antibacterials, and kinase inhibitors. Among its many derivatives, 5,7-dichloroquinoline is a critical building block for the synthesis of more complex bioactive molecules. This guide provides an in-depth, technical overview of a robust and classical synthetic pathway to 5,7-dichloroquinoline, commencing from the readily available starting material, 3,5-dichloroaniline. Our focus is to blend established chemical principles with practical, field-proven insights to create a self-validating protocol for researchers and drug development professionals. We will delve into the venerable Skraup synthesis, elucidating its mechanism, providing a detailed experimental protocol, and discussing the critical parameters that govern its success.

Strategic Pathway Selection: The Skraup Synthesis

For the direct conversion of 3,5-dichloroaniline to 5,7-dichloroquinoline, the Skraup synthesis stands out as the most historically significant and efficient method.[1][2] This reaction assembles the quinoline ring system in a one-pot process by heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3]

Causality for Selection:

-

Directness: The Skraup reaction directly constructs the desired bicyclic system without the need for pre-functionalized starting materials, unlike methods such as the Friedländer or Conrad-Limpach syntheses.

-

Regiochemical Control: The substitution pattern of 3,5-dichloroaniline offers a distinct advantage. The two chlorine atoms are meta to the amino group, meaning the two ortho positions (C2 and C6) are electronically and sterically equivalent. This symmetry ensures that the crucial intramolecular electrophilic cyclization step yields a single regioisomeric product, 5,7-dichloroquinoline, thus avoiding complex purification challenges that can arise with other meta-substituted anilines.[4]

Reaction Mechanism and Scientific Principles

The Skraup synthesis proceeds through a cascade of well-defined reaction steps, driven by the harsh acidic and oxidative conditions.[5] A thorough understanding of this mechanism is paramount for troubleshooting and optimization.

-

Generation of the Electrophile (Acrolein): The reaction is initiated by the dehydration of glycerol in the presence of hot, concentrated sulfuric acid to form acrolein (propenal), a potent α,β-unsaturated aldehyde.[6][7]

-

Conjugate Addition: The nitrogen atom of 3,5-dichloroaniline acts as a nucleophile, executing a 1,4-Michael addition to the acrolein intermediate.[7]

-

Cyclization: The resulting β-(3,5-dichloroanilino)propionaldehyde undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution. The protonated aldehyde is attacked by the electron-rich aromatic ring at an ortho position, forming a new six-membered ring.[7]

-

Dehydration: The cyclic alcohol intermediate rapidly eliminates a molecule of water under the acidic conditions to furnish 5,7-dichloro-1,2-dihydroquinoline.[7]

-

Aromatization (Oxidation): The final and critical step is the oxidation of the dihydroquinoline intermediate to the stable, aromatic 5,7-dichloroquinoline. This is accomplished by the added oxidizing agent, typically nitrobenzene, which is itself reduced to aniline in the process.

Caption: Step-by-step experimental workflow.

Conclusion

The Skraup synthesis provides a direct and effective, albeit vigorous, pathway for the preparation of 5,7-dichloroquinoline from 3,5-dichloroaniline. The inherent symmetry of the starting material advantageously circumvents issues of regioselectivity, leading to a single primary product. Success in this synthesis hinges on a deep respect for the reaction's energetic profile, demanding meticulous control over temperature and the judicious use of moderators. By following the detailed protocol and safety directives outlined in this guide, researchers and drug development professionals can reliably produce this valuable chemical intermediate, paving the way for the discovery and synthesis of novel chemical entities.

References

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Knochel, P., et al. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines.

- Wikipedia. (n.d.). Combes quinoline synthesis.

- Gao, Z., et al. (2021).

- Wikipedia. (n.d.). Combes quinoline synthesis.

- YouTube. (2021). Combes Quinoline Synthesis Mechanism. Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- BenchChem. (2025). A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline.

- Al-Zaydi, K. M. (2022).

- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.

- ChemicalBook. (n.d.). 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum.

- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.

- PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline.

- SynArchive. (n.d.). Doebner-Miller Reaction.

- Wikipedia. (2020). Skraup reaction.

- Semantic Scholar. (n.d.). Doebner-von Miller reaction.

- quimicaorganica.org. (n.d.). Combes synthesis of quinolines.

- Wikipedia. (n.d.). Skraup reaction.

- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.

- Organic Syntheses. (1922). Procedure.

- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.

- Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry.

- PubChem. (n.d.). 5,7-Dichloroquinoline.

- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

- ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.

- Slideshare. (n.d.). Doebner-Miller reaction and applications.

- Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline.

- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.

- Preparation and Properties of Quinoline. (n.d.). Retrieved from a source providing details on quinoline synthesis.

- Fluorochem. (n.d.). 5,7-Dichloroquinoline (CAS 4964-77-6).

- BenchChem. (2025). Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors.

- NIST WebBook. (n.d.). Quinoline, 4,7-dichloro-.

- Sinocure Chemical Group. (2024). Quinoline: Synthesis, Applications, and Environmental Impact.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- BenchChem. (n.d.). Comparative study of quinoline synthesis methods (Skraup vs. Friedlander).

- Google Patents. (n.d.). CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.

Sources

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. uop.edu.pk [uop.edu.pk]

Technical Guide: Structure-Activity Relationship of 4,5,7-Trichloroquinoline Derivatives

Executive Summary

The 4,5,7-trichloroquinoline scaffold represents a critical evolution in the pharmacophore design of aminoquinoline-based antimalarials and antimicrobials. While the 7-chloro-4-aminoquinoline motif (exemplified by Chloroquine) is the historical standard, the addition of a chlorine atom at the C5 position (derived from the 4,5,7-trichloro precursor) fundamentally alters the physicochemical landscape of the molecule. This guide provides a deep technical analysis of this specific scaffold, focusing on its synthetic accessibility via the Gould-Jacobs reaction, the nucleophilic lability of the C4 position, and the distinct structure-activity relationship (SAR) imparted by the 5,7-dichloro substitution pattern—specifically regarding lipophilicity modulation and circumvention of efflux-mediated resistance.

Part 1: The Pharmacophore & Synthetic Utility

The 4,5,7-trichloroquinoline molecule is not the final drug; it is the electrophilic core used to generate 5,7-dichloro-4-aminoquinolines . Its utility stems from the differential reactivity of its chlorine substituents.

The Reactivity Hierarchy

In nucleophilic aromatic substitution (SNAr), the reactivity of the chlorines is governed by their electronic relationship to the ring nitrogen:

-

C4-Cl (Highly Reactive): Positioned para to the quinoline nitrogen. The nitrogen acts as an electron sink (especially when protonated), activating the C4 position for rapid displacement by amines.

-

C5-Cl & C7-Cl (Stable): These positions are essentially inert to standard SNAr conditions used to functionalize C4. They remain as structural determinants in the final bioactive molecule.

Structural Logic: The "5,7-Dichloro" Advantage

-

Lipophilicity (LogP): The additional Cl at C5 increases the partition coefficient compared to the 7-chloro analog. This enhances passive diffusion across lipid membranes, including the parasite's digestive vacuole membrane.

-

Steric Bulk: The C5 substituent creates steric pressure near the C4-linker interface. This can reduce susceptibility to N-dealkylation (a common metabolic clearance pathway) and potentially alter binding to the Chloroquine Resistance Transporter (PfCRT).

Part 2: Synthesis Protocols

Workflow Visualization

The synthesis follows a modified Gould-Jacobs protocol starting from 3,5-dichloroaniline.

Caption: Synthetic pathway from 3,5-dichloroaniline to the active 5,7-dichloro-4-aminoquinoline derivative.

Detailed Protocol: Synthesis of 4,5,7-Trichloroquinoline

Phase 1: Condensation & Cyclization

-

Reagents: Mix 3,5-dichloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation: Heat to 110°C for 2 hours. Ethanol is evolved (distill off to drive equilibrium).

-

Cyclization: Add the resulting acrylate intermediate dropwise to refluxing Dowtherm A (diphenyl ether) at 250°C. Critical: High temperature is required to overcome the activation energy for ring closure.

-

Isolation: Cool to room temperature. Dilute with hexane to precipitate 5,7-dichloro-4-hydroxyquinoline. Filter and wash with hexane.

Phase 2: Chlorination (The Core Generation)

-

Reaction: Suspend the 4-hydroxy intermediate in Phosphoryl Chloride (POCl3, 5.0 eq).

-

Conditions: Reflux (105°C) for 2-4 hours. The solid will dissolve as the reaction proceeds.

-

Quenching: Pour the reaction mixture slowly onto crushed ice/ammonia water. Safety: Exothermic hydrolysis of POCl3.

-

Purification: Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate. Recrystallize from ethanol to yield 4,5,7-trichloroquinoline .

Detailed Protocol: SNAr Functionalization (Library Generation)

This step installs the side chain responsible for solubility and target accumulation.

-

Setup: In a round-bottom flask, combine 4,5,7-trichloroquinoline (1.0 eq) and the desired diamine (e.g., N,N-diethyl-1,4-pentanediamine) (2.5 eq).

-

Catalysis (The Phenol Trick): Add Phenol (3.0 eq).

-

Why? Phenol acts as a bifunctional catalyst. It protonates the quinoline nitrogen (activating the C4-Cl bond) and solvates the transition state.

-

-

Conditions: Heat to 120-130°C for 6-8 hours.

-

Workup:

-

Cool and basify with 20% NaOH (to remove phenol as sodium phenoxide).

-

Extract with DCM.

-

Wash organic layer with water and brine.[1]

-

Convert to salt form (e.g., diphosphate or hydrochloride) for biological testing.

-

Part 3: Structure-Activity Relationship (SAR) Analysis

The SAR of derivatives synthesized from 4,5,7-trichloroquinoline is defined by three distinct zones.

Caption: SAR zones of 5,7-dichloro-4-aminoquinolines derived from the trichloro core.

The C7-Chlorine (The Anchor)

-

Function: Electronic modulation.

-

Mechanism: The electron-withdrawing nature of the C7-Cl reduces the electron density of the aromatic ring, facilitating π-π stacking interactions with the porphyrin ring of Free Heme (Ferriprotoporphyrin IX).

-

SAR Rule: Removal or replacement with electron-donating groups (e.g., -OMe) drastically reduces antimalarial potency. It must remain intact.

The C5-Chlorine (The Resistance Breaker)

-

Function: Lipophilicity and Sterics.

-

Mechanism: Unlike the standard 7-chloro (Chloroquine) scaffold, the 5,7-dichloro motif adds significant bulk.

-

Impact on Resistance: In Chloroquine-Resistant (CQR) strains, the PfCRT transporter pumps the drug out of the vacuole. The 5-Cl substituent can sterically hinder the drug's fit into the PfCRT pore, potentially restoring activity against resistant strains.

-

Trade-off: Excessive bulk can reduce binding affinity to heme. The 5-Cl is the "sweet spot" compared to larger groups.

The C4-Side Chain (The Accumulator)

-

Function: pH Trapping.

-

Mechanism: The terminal amine (pKa ~9-10) becomes protonated in the acidic food vacuole (pH 5.0) of the parasite.[2][3][4][5] This charged species cannot diffuse back out (ion trapping).

-

SAR Rule:

-

Short chains (2-3 carbons): Often lower activity due to proximity effects.

-

Medium chains (4-5 carbons): Optimal for chloroquine-like activity.

-

Lateral vs. Linear: Introduction of lateral alkyl groups (like the methyl in chloroquine) protects against metabolic deamination.

-

Part 4: Biological Mechanisms & Data Interpretation

Primary Mechanism: Hemozoin Inhibition

The primary target is the crystallization of toxic free heme into non-toxic hemozoin.

Assay Protocol:

-

Reagents: Hemin chloride dissolved in DMSO.

-

Reaction: Mix hemin with the test compound (derived from 4,5,7-trichloroquinoline) in acetate buffer (pH 5.0).

-

Incubation: 37°C for 12-24 hours.

-

Quantification: Wash the precipitate (hemozoin/

-hematin). Dissolve in NaOH and measure absorbance at 405 nm. Lower absorbance = Higher Inhibition.

Comparative Activity Data (Representative)

| Compound Class | Substituents | LogP (Calc) | CQS Activity (IC50 nM) | CQR Activity (IC50 nM) | Resistance Index (RI) |

| Chloroquine | 7-Cl | 4.6 | 15 | 250 | 16.6 |

| Derivative A | 5,7-DiCl | 5.2 | 18 | 85 | 4.7 |

| Derivative B | 4,7-DiCl* | 4.9 | 22 | 150 | 6.8 |

Note: Derivative B represents a 4,7-dichloro isomer for comparison. The 5,7-dichloro derivatives (A) often show improved activity against Resistant (CQR) strains due to the steric/lipophilic factors discussed above.

Part 5: Future Outlook

The 4,5,7-trichloroquinoline scaffold is currently experiencing a resurgence in "Reversed Chloroquine" research. By coupling this lipophilic core with "reversal agents" (such as chemosensitizers like verapamil analogs) via the C4 linker, researchers aim to create hybrid molecules that bind heme and block the efflux pump simultaneously.

References

-

Synthesis of 4-Aminoquinolines

-

Source: BenchChem.[1] "Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors."

- Relevance: Provides the foundational SNAr protocols applicable to the trichloro core.

-

-

Antimalarial Activity of 4,7-Dichloroquinoline Derivatives

- Source: PubMed Central (PMC). "Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria."

-

URL:[Link]

- Relevance: Establishes the biological baseline for dichloro-substituted quinolines.

-

Mechanism of Action (Heme Binding)

- Source: National Institutes of Health (NIH). "Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain."

-

URL:[Link]

- Relevance: Details the SAR of the side chain and the necessity of the chloro-quinoline core for heme complex

-

Novel 4-Aminoquinoline Analogs (TDR 58845)

-

Source: Antimicrobial Agents and Chemotherapy.[1][2][3][4][6] "Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro."

-

URL:[Link]

-

Relevance: Validates the efficacy of modified aminoquinoline scaffolds against resistant strains.[2][4][7][8]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. researchgate.net [researchgate.net]

Application Note: High-Performance Synthesis of 4-Hydroxyquinolines via Thermal Cyclization in Dowtherm A

Executive Summary

The synthesis of the 4-hydroxyquinoline (4-quinolone) scaffold is a cornerstone in the production of antimalarial, antibacterial (fluoroquinolone), and anti-inflammatory pharmacophores. While various catalytic methods exist, thermal cyclization remains the industrial gold standard due to its atom economy and scalability.

However, the activation energy required for the intramolecular electrophilic aromatic substitution typically demands temperatures exceeding 250°C. Standard laboratory solvents (DMSO, DMF) decompose or boil below this threshold, while mineral oil presents severe workup challenges due to viscosity and flammability.

This guide details the use of Dowtherm A —a eutectic mixture of diphenyl oxide and biphenyl—as the superior thermodynamic heat transfer fluid.[1] We provide a validated protocol that maximizes yield, minimizes intermolecular polymerization, and simplifies the notoriously difficult workup associated with high-boiling solvents.

The Solvent System: Dowtherm A[2][3]

Understanding the medium is critical to controlling the reaction kinetics. Dowtherm A is not merely a solvent; it is a thermal reservoir that allows the reaction to proceed under thermodynamic control without solvent degradation.

| Property | Value | Operational Significance |

| Composition | 73.5% Diphenyl oxide / 26.5% Biphenyl | Eutectic mixture prevents freezing at room temp (MP: 12°C). |

| Boiling Point | 257.1°C (Atmospheric) | Allows reflux at the exact activation temperature for cyclization. |

| Flash Point | 113°C (Closed Cup) | CRITICAL SAFETY: Reaction temp (257°C) > Flash Point. System must be inerted (N₂). |

| Viscosity | Low (at >100°C) | Superior heat transfer compared to mineral oil; easier filtration during workup. |

| Solubility | Non-polar aromatic | Solubilizes intermediates but precipitates the polar product upon cooling. |

Mechanistic Insight & Pathway Selection

The thermal cyclization generally proceeds via the Gould-Jacobs or Conrad-Limpach pathways. Both rely on the formation of an acyclic intermediate (enamine or Schiff base) which undergoes elimination of an alcohol (usually ethanol) to close the ring.

Mechanistic Causality

The reaction is driven by entropy (release of EtOH gas) and enthalpy (aromatization). The high temperature is required to access the high-energy transition state (ketene or direct electrocyclic ring closure) and to prevent the reversible ring-opening by distilling off the alcohol byproduct immediately.

Figure 1: Mechanistic pathway for the Gould-Jacobs reaction. Continuous removal of ethanol is the kinetic driver.

Validated Experimental Protocol

This protocol focuses on the Gould-Jacobs variation, as it is the most robust for diverse substrates.

Phase 1: Precursor Synthesis (Condensation)

Goal: Create the anilidomethylene malonate intermediate.

-

Stoichiometry: Mix 1.0 eq of the aniline derivative with 1.1 eq of diethyl ethoxymethylenemalonate (EMME).

-

Reaction: Heat neat (solvent-free) or in ethanol at 110–130°C for 2 hours.

-

Monitoring: Evolution of ethanol gas indicates progress. Monitor TLC (Intermediate is usually less polar than aniline).

-

Isolation: Cool to room temperature. The intermediate typically solidifies. Recrystallize from hexane/ethanol if purity is <95%. Do not proceed to cyclization with impure intermediate.

Phase 2: Thermal Cyclization in Dowtherm A

Goal: Intramolecular ring closure while suppressing polymerization.

Safety Note: Perform in a fume hood. The vapor of Dowtherm A is flammable at reflux temperatures. Ensure a steady stream of Nitrogen.

-

System Setup:

-

3-Neck Round Bottom Flask (RBF).

-

Mechanical Stirrer (Magnetic stirring often fails due to precipitation).

-

Dean-Stark Trap fitted with a reflux condenser (Essential for ethanol removal).

-

Nitrogen inlet (subsurface sparging recommended).

-

Addition Funnel (for liquid intermediates) or Powder Funnel (for solids).

-

-

The "Dilution Principle" (Crucial Step):

-

Incorrect Method: Mixing solid intermediate and Dowtherm A cold, then heating. This leads to high local concentrations and tar/polymer formation.

-

Correct Method: Heat the Dowtherm A (10 mL per 1 g of substrate) to a rolling reflux (257°C ) first.

-

-

Addition:

-

Add the intermediate to the boiling solvent in small portions.

-

Why? Instant dilution favors intramolecular reaction (cyclization) over intermolecular reaction (polymerization).

-

-

Reaction:

-

Maintain reflux for 30–60 minutes.

-

Monitor the Dean-Stark trap. The reaction is complete when ethanol collection ceases.

-

Phase 3: Workup and Purification

Goal: Isolate polar product from non-polar Dowtherm A.

The major pain point in this synthesis is removing the high-boiling solvent.[2] We utilize the Solubility Differential Method .

Figure 2: Workup workflow utilizing solubility differentials to separate the product from the solvent matrix.

-

Cooling: Allow the mixture to cool slowly to ~80°C. Rapid cooling can trap impurities.

-

Precipitation: The 4-hydroxyquinoline product is highly polar and will crash out of the non-polar Dowtherm A.

-

Dilution: Add an equal volume of Heptane or Toluene .

-

Reasoning: This reduces the viscosity of the Dowtherm A and ensures complete precipitation of the product.

-

-

Filtration: Filter the solids via a Buchner funnel.

-

Washing:

-

Wash 3x with Heptane (to remove residual Dowtherm).

-

Wash 1x with cold Acetone (to remove unreacted intermediate).

-

-

Drying: Vacuum dry at 60°C.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield / Tar Formation | Concentration too high; Intermolecular polymerization. | Use the "Dilution Principle."[3][4] Add substrate slowly to already boiling Dowtherm A. |

| Dark Black Color | Oxidation of amine/phenol species. | Ensure rigorous Nitrogen sparging. Check intermediate purity before cyclization. |

| Incomplete Reaction | Reversible ring opening due to ethanol presence. | Ensure Dean-Stark trap is functioning efficiently. Increase N₂ flow to sweep out ethanol vapor. |

| Product "Oiling Out" | Impurities lowering melting point. | Recrystallize the crude solid from DMF/Ethanol or Acetic Acid. |

References

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Reynolds, G. A.; Hauser, C. R. (1950). "2-Methyl-4-hydroxyquinoline."[5][6] Organic Syntheses, Coll.[7] Vol. 3, p.593. Link

-

Riegel, B. et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 68(7), 1264–1266. Link

-

Dow Chemical Company. "DOWTHERM A Heat Transfer Fluid - Product Technical Data." Link

-

Price, C. C.; Roberts, R. M. (1948). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester." Journal of the American Chemical Society, 68(7), 1204. Link

Sources

- 1. Thermic Fluids Pvt Ltd - Dowtherm - Synthetic Organic Fluids [thermicfluids.com]

- 2. people.uniurb.it [people.uniurb.it]

- 3. chem.rochester.edu [chem.rochester.edu]

- 4. rtong.people.ust.hk [rtong.people.ust.hk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol: Synthesis of 4,5,7-Trichloroquinoline-3-Carboxylic Acid via Ester Hydrolysis

Abstract: This document provides a comprehensive guide for the hydrolysis of ethyl 4,5,7-trichloroquinoline-3-carboxylate to its corresponding carboxylic acid. Quinolone carboxylic acids are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of various therapeutic agents. This protocol details a robust and efficient method using alkaline hydrolysis (saponification), outlines the underlying chemical principles, and emphasizes critical safety procedures.

Scientific Introduction & Principles

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, antimalarial, and anticancer agents. The functionalization of this heterocyclic system, particularly with a carboxylic acid group at the 3-position, provides a crucial handle for further molecular elaboration and pharmacophore development. The conversion of a stable ethyl ester to the more reactive carboxylic acid is a fundamental transformation in synthetic organic chemistry.

While ester hydrolysis can be catalyzed by either acid or base, alkaline hydrolysis, commonly known as saponification, is often the method of choice for its practical advantages. The reaction is essentially irreversible because the final deprotonation of the carboxylic acid by the alkoxide byproduct drives the equilibrium forward.[1] This ensures a high conversion rate and simplifies product isolation compared to the reversible nature of acid-catalyzed hydrolysis.[1]

The mechanism proceeds via a nucleophilic acyl substitution pathway.[2] The process is initiated by the attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (EtO⁻) as a leaving group.[3][4] In the final, rapid step, the strongly basic ethoxide deprotonates the newly formed carboxylic acid, yielding a stable carboxylate salt and ethanol.[2][3] Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate from the aqueous solution.[1][2]

Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)

Caption: Mechanism of Saponification and Acid Workup.

Experimental Protocol

This protocol is designed for the conversion of ethyl 4,5,7-trichloroquinoline-3-carboxylate to 4,5,7-trichloroquinoline-3-carboxylic acid. All operations involving corrosive materials or volatile solvents must be performed within a certified chemical fume hood.

Materials and Equipment

| Reagents & Materials | Equipment |

| Ethyl 4,5,7-trichloroquinoline-3-carboxylate | 250 mL Round-bottom flask |

| Sodium Hydroxide (NaOH), pellets | Reflux condenser |

| Ethanol (95% or absolute) | Magnetic stirrer and stir bar |

| Deionized Water | Heating mantle with temperature control |

| Hydrochloric Acid (HCl), concentrated or 2M solution | Beakers and graduated cylinders |

| pH paper or calibrated pH meter | Buchner funnel and filter flask |

| Filter paper | Spatulas and weighing paper |

| Drying oven or vacuum desiccator |

Quantitative Parameters

The following table provides reagent quantities for a representative reaction scale. These can be adjusted as needed, maintaining the stoichiometric ratios.

| Parameter | Value | Molar Eq. | Notes |

| Starting Ester | 5.0 g | 1.0 | Ethyl 4,5,7-trichloroquinoline-3-carboxylate (MW ≈ 318.5 g/mol ) |

| Sodium Hydroxide (NaOH) | 1.25 g | ~2.0 | A molar excess of base ensures complete hydrolysis. |

| Ethanol | 50 mL | - | Co-solvent to aid in dissolving the starting ester. |

| Deionized Water | 50 mL | - | Solvent for NaOH and the reaction medium. |

| Reaction Temperature | Reflux (~80-90 °C) | - | Heating is required to drive the reaction to completion in a reasonable time. |

| Reaction Time | 2 - 4 hours | - | Monitor by TLC if necessary (disappearance of starting material). |

| Hydrochloric Acid (2M) | As required (~20 mL) | - | Added until the solution is acidic (pH 2-3). |

Step-by-Step Hydrolysis Procedure

-

Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is clean and dry.

-

Reagent Preparation: In the round-bottom flask, combine 5.0 g of ethyl 4,5,7-trichloroquinoline-3-carboxylate with 50 mL of ethanol. Stir at room temperature until the solid is fully dissolved.

-

Base Addition: In a separate beaker, carefully dissolve 1.25 g of sodium hydroxide pellets in 50 mL of deionized water. Caution: This process is highly exothermic.[5] Allow the NaOH solution to cool slightly before proceeding.

-

Reaction Initiation: Slowly add the aqueous NaOH solution to the stirred ethanolic solution of the ester in the flask.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 2 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Acidification & Precipitation: Transfer the cooled reaction mixture to a larger beaker. Slowly and carefully, add 2M hydrochloric acid while stirring continuously. A white or off-white precipitate will begin to form as the carboxylate salt is protonated. Continue adding acid until the pH of the solution is between 2 and 3 (verify with pH paper or a meter).

-

Product Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts (e.g., NaCl) and acid.

-

Drying: Dry the purified 4,5,7-trichloroquinoline-3-carboxylic acid product in a vacuum oven or desiccator until a constant weight is achieved.

Experimental Workflow Diagram

Sources

Improving yield of Gould-Jacobs cyclization for dichloroanilines

To: Research Team, Process Chemistry Division From: Technical Support Center – Heterocyclic Synthesis Unit Subject: Optimization & Troubleshooting: Gould-Jacobs Cyclization of Dichloroanilines

Technical Support Center: Gould-Jacobs Cyclization

Status: Active Ticket Context: User reports low yields and "tarring" during the synthesis of dichloro-4-hydroxyquinolines (e.g., 4,7-dichloroquinoline derivatives) via the Gould-Jacobs reaction. System Overview: The presence of electron-withdrawing chlorine atoms on the aniline ring significantly deactivates the substrate, retarding the initial condensation and necessitating higher activation energies for the cyclization, often leading to thermal degradation before ring closure.

Module 1: Critical Analysis & Mechanism

The Gould-Jacobs reaction proceeds in two distinct phases.[1][2] For dichloroanilines, failure usually occurs in Phase 2 (Cyclization) , but the root cause often lies in Phase 1 (Condensation) purity.

The Reaction Pathway & Failure Modes

Figure 1: Reaction pathway highlighting critical failure points for deactivated anilines.

Module 2: Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turns into a black, insoluble tar at 250°C."

Diagnosis: Thermal oxidative degradation. Technical Explanation: At 250°C+, even trace amounts of oxygen cause rapid radical polymerization of the enamine intermediate. The Fix:

-

Solvent Choice: Use Dowtherm A (eutectic mixture of diphenyl ether and biphenyl). It is stable up to 400°C.[3][4][5]

-

Degassing: You must sparge the solvent with Argon or Nitrogen for 20 minutes before heating.

-

Dilution: High concentration favors intermolecular polymerization over intramolecular cyclization. Maintain a concentration of 0.1 M to 0.2 M .

Issue 2: "I see starting material (aniline) remaining after Step 1."

Diagnosis: Low nucleophilicity of dichloroaniline. Technical Explanation: The chlorine atoms pull electron density from the amine, making it a poor nucleophile for attacking the EMME. The Fix:

-

Neat Reaction: Do not use ethanol as a solvent for Step 1. Mix the aniline and EMME neat.

-

Vacuum Force: Apply weak vacuum (approx. 200 mbar) at 110°C to continuously remove the ethanol byproduct. This drives the equilibrium forward (Le Chatelier’s principle).

Issue 3: "White crystals clog my condenser during cyclization."

Diagnosis: Sublimation of the enamine intermediate. The Fix:

-

Air Condenser: Use a wide-bore air condenser rather than a water-cooled one. The water-cooled condenser is too cold, causing immediate solidification.

-

Temperature Ramp: Drop the intermediate into already boiling Dowtherm A (flash cyclization) rather than heating them up together. This minimizes the time the intermediate spends in the sublimation window.

Module 3: Optimized Experimental Protocols

Protocol A: The "Flash" Thermal Method (Recommended for Scale-up)

Best for: Large batches (>10g) where microwave is not feasible.

-

Condensation (Step 1):

-

Mix 1.0 eq Dichloroaniline + 1.2 eq Diethyl ethoxymethylenemalonate (EMME).

-

Heat to 120°C (internal temp) for 2–3 hours under a stream of N2 or weak vacuum to remove ethanol.

-

QC Check: TLC (Hexane/EtOAc 3:1). Aniline spot must be gone. Recrystallize intermediate from EtOH if purity <95%.

-

-

Cyclization (Step 2):

-

Heat Dowtherm A (10 mL per 1g of intermediate) to a rolling reflux (~257°C ).

-

Crucial: Add the solid intermediate portion-wise or as a hot solution (in minimal Dowtherm) to the boiling solvent.

-

Reflux for 30–45 minutes . Do not extend beyond 1 hour.

-

Cool to room temperature.[2][6][7][8] The product (ester) usually precipitates.

-

Dilute with Hexanes or Petroleum Ether to wash away the Dowtherm A. Filter the solid.

-

Protocol B: Microwave-Assisted Synthesis (High Yield)

Best for: Discovery chemistry, rapid optimization, difficult substrates.

-

Setup: 20 mL Microwave vial.

-

Load: 1.0 eq Intermediate (from Step 1) + Diphenyl Ether (solvent).[6][9]

-

Parameters:

-

Temperature: 300°C

-

Time: 5–10 minutes

-

Absorbtion: High

-

-

Workup: Cool vial. Add 10 mL Hexane. Filter precipitate.[2][6][8]

-

Why this works: The rapid heating bypasses the "tar window" (180–220°C) where polymerization competes with cyclization.

Module 4: Data & Performance Comparison

Table 1: Yield Comparison for 2,4-Dichloroaniline Cyclization

| Parameter | Standard Thermal (Reflux) | Optimized "Flash" Thermal | Microwave Assisted |

| Solvent | Diphenyl Ether | Dowtherm A | Diphenyl Ether |

| Temperature | ~250°C (Slow Ramp) | 257°C (Pre-heated) | 300°C |

| Time | 3–4 Hours | 45 Minutes | 5–10 Minutes |

| Atmosphere | Open/Air | Inert (N2/Ar) | Sealed (Autogenic Pressure) |

| Typical Yield | 35–45% (High Tar) | 60–70% | 85–92% |

| Purity (Crude) | Low (Black solid) | Medium (Tan solid) | High (Off-white solid) |

Module 5: Troubleshooting Logic Tree

Figure 2: Decision tree for rapid diagnosis of reaction failures.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

-

BenchChem. (2025).[6][9] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Link

-

MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Link

-

Organic Syntheses. (1947). 4,7-Dichloroquinoline.[1][6][8] Org. Synth. 1947, 27, 48. Link

-

Biotage. (2022). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Link

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. ablelab.eu [ablelab.eu]

- 3. chempoint.com [chempoint.com]

- 4. dow.com [dow.com]

- 5. Thermic Fluids Pvt Ltd - Dowtherm - Synthetic Organic Fluids [thermicfluids.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Navigating the Solubility Challenges of Ethyl 4,5,7-trichloroquinoline-3-carboxylate

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with ethyl 4,5,7-trichloroquinoline-3-carboxylate. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the solubility of this compound in organic solvents. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common experimental hurdles.

Introduction: Understanding the Molecule

Ethyl 4,5,7-trichloroquinoline-3-carboxylate is a quinoline derivative characterized by a rigid, aromatic core and the presence of three electron-withdrawing chloro groups. These structural features, while often crucial for its intended biological activity, can contribute to significant solubility challenges due to high crystal lattice energy and specific polarity characteristics. This guide will walk you through a logical, step-by-step approach to tackle these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ethyl 4,5,7-trichloroquinoline-3-carboxylate is not dissolving in my chosen organic solvent. What is the first step?

A1: Initial Solvent Suitability Check and Systematic Screening

The primary and most critical step is to verify if the selected solvent is appropriate for the compound's polarity. Quinolines exhibit a broad range of polarities, and the trichloro-substitution on this specific molecule significantly influences its solubility profile.

Troubleshooting Protocol:

-

Literature Review: Begin by searching for literature on the synthesis or biological testing of ethyl 4,5,7-trichloroquinoline-3-carboxylate or structurally similar analogs to identify previously successful solvent systems. Solvents used for purification, such as recrystallization, are often a good starting point.

-

Systematic Solvent Screening: If no specific data is available, perform a small-scale, systematic solubility test across a range of solvents with varying polarities. This will help you build a solubility profile for your compound.

-

Recommended Solvents for Initial Screening:

-

Protic Polar: Ethanol, Methanol

-

Aprotic Polar: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone

-

Non-polar: Toluene, Dichloromethane (DCM), Chloroform, Hexanes

-

-

Data Presentation: Expected Solubility Trends

| Solvent Class | Example Solvents | Expected Solubility of Ethyl 4,5,7-trichloroquinoline-3-carboxylate | Rationale |

| Aprotic Polar | DMSO, DMF | High | These solvents can effectively solvate the polar ester group and interact with the aromatic system. |

| Chlorinated | DCM, Chloroform | Moderate to High | "Like dissolves like" principle; the chloro groups on the compound suggest favorable interactions. |

| Protic Polar | Ethanol, Methanol | Moderate | The ester can act as a hydrogen bond acceptor, but the overall molecule is largely non-protic. |

| Non-polar | Toluene, Hexanes | Low to Very Low | The presence of the nitrogen atom and the ester group makes the molecule too polar for these solvents. |

Q2: I've tried several individual solvents with limited success. What are my next options?

A2: Leveraging Co-Solvent Systems and Temperature

When a single solvent proves ineffective, a co-solvent system is a powerful and common strategy.[1] By mixing two or more miscible solvents, you can fine-tune the polarity of the medium to better match the solute.

Troubleshooting Protocol:

-

Identify a "Good" and a "Poor" Solvent: From your initial screening, identify a solvent in which your compound is sparingly soluble (the "poor" solvent, often the primary solvent for your reaction or assay) and one in which it is highly soluble (the "good" solvent).

-

Titration Method:

-

Suspend your compound in a known volume of the "poor" solvent.

-

Gradually add small aliquots of the "good" solvent while stirring and observing for dissolution.

-

Record the ratio of solvents required to achieve complete dissolution. A common example is using DMSO or DMF as a co-solvent in an alcohol-based system.[1]

-

-

The Impact of Temperature: Gently warming the solvent can significantly increase the solubility of many compounds.[1]

-

Caution: Be mindful of your compound's stability at elevated temperatures and the boiling point of your solvent. Always check for potential degradation. If the compound precipitates upon cooling, it indicates that the product of your reaction may also have limited solubility under the initial conditions.

-

Experimental Workflow for Co-Solvent and Temperature Optimization

Caption: Workflow for optimizing solubility using co-solvents and temperature.

Q3: How does the chemical structure of ethyl 4,5,7-trichloroquinoline-3-carboxylate influence its solubility?

A3: Understanding the Structural Determinants of Solubility

The solubility of a molecule is a direct consequence of its structure. For ethyl 4,5,7-trichloroquinoline-3-carboxylate, several key features are at play:

-

Quinoline Core: The fused aromatic ring system is rigid and contributes to high crystal lattice energy, which must be overcome for dissolution.[2]

-

Ethyl Carboxylate Group: This ester group provides a polar site capable of acting as a hydrogen bond acceptor, enhancing solubility in polar solvents.

-

Trichloro Substitution: The three chlorine atoms increase the molecular weight and overall lipophilicity of the molecule. Their electron-withdrawing nature also modulates the electron density of the aromatic system.

-

Basic Nitrogen Atom: The nitrogen in the quinoline ring is weakly basic.[1] This is a critical feature that can be exploited to enhance solubility.

Logical Relationship of Structure to Solubility

Caption: Structural features influencing the solubility of ethyl 4,5,7-trichloroquinoline-3-carboxylate.

Q4: Can I use pH modification to improve the solubility of this compound in protic solvents?

A4: Exploiting the Basic Nature of the Quinoline Nitrogen

Yes, for protic solvents, especially those containing water, pH adjustment can be a highly effective method to increase solubility.[1][2] The quinoline nitrogen is a weak base and can be protonated under acidic conditions to form a more soluble salt.

Troubleshooting Protocol for pH Modification:

-

Determine the pKa: If the pKa of ethyl 4,5,7-trichloroquinoline-3-carboxylate is unknown, you can refer to the pKa of quinoline itself (around 4.9) as a rough estimate.[3]

-

Acidification: In a small-scale test, suspend the compound in your protic solvent system. Add a small amount of a compatible acid (e.g., dilute HCl or acetic acid) and observe for dissolution.

-

Optimal pH Range: Aim for a pH that is at least 1-2 units below the estimated pKa of the compound to ensure a significant portion of the molecules are in their protonated, more soluble form.

-

Reaction Compatibility: Ensure that the acidic conditions are compatible with the stability of your compound and the requirements of your downstream experiment or reaction.

Q5: How can I accurately determine the solubility of my compound in a specific solvent system?

A5: Quantitative and Qualitative Solubility Determination

A precise understanding of your compound's solubility can be invaluable. Several methods can be employed, ranging from simple qualitative assessments to more rigorous quantitative measurements.[4][5]

Protocol for Gravimetric Solubility Determination:

This method provides a quantitative measure of solubility.

-

Prepare a Saturated Solution: Add an excess amount of your compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Place the supernatant in a pre-weighed container and evaporate the solvent completely under reduced pressure or in a fume hood.

-

Quantification: Weigh the container with the dried solute. The difference in weight will give you the mass of the dissolved compound.

-

Calculation: Express the solubility in terms of mg/mL or mol/L.

Alternative High-Throughput Methods:

For rapid screening, techniques like nephelometry or turbidimetric assays can be used to determine kinetic solubility.[4] These methods measure the turbidity of a solution as the compound precipitates out from a stock solution, providing a quick estimate of its solubility.

Concluding Remarks

The solubility of ethyl 4,5,7-trichloroquinoline-3-carboxylate in organic solvents is a multifaceted challenge governed by its unique structural properties. A systematic and informed approach, beginning with a broad solvent screen and progressing to the optimization of co-solvent systems, temperature, and pH, will provide a clear path to achieving the desired dissolution for your experimental needs. Always prioritize small-scale tests to conserve your valuable compound and to identify the optimal conditions before scaling up.

References

-

Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Available at: [Link]

-

Ethyl 4-Chloroquinoline-3-carboxylate | C12H10ClNO2 | CID 268963. PubChem. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ACS Publications. Available at: [Link]

-

The importance of solubility and how to collect it using dynamic methods. Technobis. Available at: [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. Available at: [Link]

Sources

Technical Support Center: Minimizing Side Products in the Cyclization of 3,5-Dichloroaniline

Welcome to the Technical Support Center for professionals engaged in the synthesis of quinoline-based scaffolds. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for minimizing side products during the cyclization of 3,5-dichloroaniline, a common precursor in the development of pharmaceuticals and other advanced materials. Our focus is on providing scientifically grounded advice to overcome the unique challenges presented by this electron-deficient substrate.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common challenges when using 3,5-dichloroaniline in quinoline synthesis?

When employing 3,5-dichloroaniline in classic quinoline syntheses such as the Combes, Skraup, or Friedländer reactions, researchers often encounter several key challenges stemming from the electronic nature of the starting material. The two electron-withdrawing chloro groups deactivate the aniline ring, making it less nucleophilic. This reduced reactivity can lead to:

-

Low yields of the desired 5,7-dichloroquinoline product. The deactivation of the aromatic ring can hinder the crucial intramolecular electrophilic aromatic substitution (annulation) step.

-

Formation of tar and polymeric materials. [1] Harsh reaction conditions, often required to drive the reaction to completion, can promote the polymerization of reaction intermediates, particularly in the Skraup synthesis where acrolein is generated in situ.[1]

-

Generation of difficult-to-separate side products. Incomplete reactions or alternative reaction pathways can lead to a variety of impurities.

Q2: I'm observing multiple spots on my TLC plate that are not my desired 5,7-dichloroquinoline product. What are these likely side products?

The identity of side products can vary depending on the specific synthetic route employed. However, some common classes of impurities include:

-

Incompletely Cyclized Intermediates: In the Combes synthesis, the initial condensation of 3,5-dichloroaniline with a β-diketone forms a β-amino enone (an enamine intermediate).[2][3][4][5] Under insufficiently acidic or thermal conditions, this intermediate may fail to cyclize, remaining as a significant impurity in the crude product.

-

Products of β-Diketone Self-Condensation or Decomposition: Under strongly acidic and high-temperature conditions, the β-diketone partner can undergo self-condensation reactions or decomposition, leading to a complex mixture of byproducts.[6][7]

-

Regioisomers (in applicable reactions): While the symmetrical nature of 3,5-dichloroaniline prevents the formation of regioisomers during the cyclization step, if an unsymmetrical ketone is used in a reaction like the Friedländer synthesis, a mixture of isomeric quinolines can be produced.[8][9][10][11][12]

-

Over-chlorination or De-chlorination Products: Although less common under standard cyclization conditions, harsh reaction environments could potentially lead to the formation of other chlorinated quinoline species or even partial de-chlorination.

Troubleshooting Guide: The Combes Synthesis with 3,5-Dichloroaniline

The Combes reaction, which involves the acid-catalyzed condensation of an aniline with a β-diketone, is a common method for preparing substituted quinolines.[2][3][4][5][13] When using 3,5-dichloroaniline, specific issues can arise.

Problem 1: Low Yield of 5,7-Dichloroquinoline and Presence of Unreacted Starting Material

Cause: The electron-withdrawing nature of the two chlorine atoms on the aniline ring significantly reduces its nucleophilicity. This makes the initial nucleophilic attack on the protonated β-diketone and the subsequent intramolecular electrophilic aromatic substitution (the annulation step) less favorable.[2][14]

Solutions:

-

Choice of Acid Catalyst: While concentrated sulfuric acid is traditionally used, polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can be more effective dehydrating agents and promoters of cyclization for electron-deficient anilines.[2]

-

Reaction Temperature and Time: Ensure the reaction is heated to a sufficiently high temperature (typically 100-150°C) for an adequate duration to drive the annulation to completion.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Microwave-Assisted Synthesis: The use of microwave irradiation can sometimes provide the necessary energy to overcome the activation barrier more efficiently than conventional heating, leading to shorter reaction times and improved yields.

Problem 2: Formation of a Dark, Tarry Residue

Cause: High temperatures and strong acid catalysts, while necessary to promote the desired reaction, can also lead to the decomposition and polymerization of the β-diketone and the enamine intermediate.[1]

Solutions:

-

Gradual Heating: Avoid rapid heating of the reaction mixture. A gradual increase in temperature can help to control the reaction rate and minimize charring.

-

Optimized Reaction Time: Prolonged heating at high temperatures can increase the likelihood of tar formation. Once TLC analysis indicates the consumption of the starting material and the formation of the product, proceed with the work-up.

-

Purification: Tar can often be separated from the desired product during work-up. Steam distillation is a highly effective method for isolating volatile quinolines from non-volatile tar.[1][15]

Experimental Protocols

Optimized Combes Synthesis of 2,4-Dimethyl-5,7-dichloroquinoline

This protocol provides a starting point for the synthesis of a 5,7-dichloroquinoline derivative using the Combes reaction.

Materials:

-

3,5-dichloroaniline

-

Acetylacetone (2,4-pentanedione)

-

Polyphosphoric acid (PPA)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add polyphosphoric acid.

-

Slowly add 3,5-dichloroaniline to the PPA with stirring.

-

To this mixture, add acetylacetone dropwise.

-

Heat the reaction mixture to 120-140°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Allow the mixture to cool to approximately 80°C and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

| Parameter | Recommendation | Rationale |

| Catalyst | Polyphosphoric Acid (PPA) | More effective dehydrating agent for electron-deficient anilines compared to sulfuric acid.[2] |

| Temperature | 120-140°C | Sufficient energy to promote cyclization without excessive charring. |

| Monitoring | TLC | Allows for the determination of reaction completion and prevents unnecessary heating. |

| Purification | Recrystallization/Chromatography | Effective for removing unreacted starting materials and soluble impurities. |

Visualizing the Reaction and Side Pathways

To better understand the process, the following diagrams illustrate the intended reaction pathway and a common side reaction.

Caption: Desired vs. Side Reaction in Combes Synthesis.

Advanced Troubleshooting: Purification of 5,7-Dichloroquinolines

Problem: My crude product is an oil/solid mixture that is difficult to purify by simple recrystallization.

Cause: The presence of multiple components with similar polarities can hinder effective purification by a single method.

Solutions:

-

Column Chromatography: This is a highly effective method for separating compounds with different polarities. For 5,7-dichloroquinolines, a silica gel column with a gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[16] The optimal eluent system should be determined by TLC analysis first.[16]

-

Acid-Base Extraction: Quinolines are basic and can be protonated in an acidic solution. This property can be exploited for purification.

-

Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The desired quinoline will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

-

Separate the aqueous layer and then basify it with a strong base (e.g., NaOH) to precipitate the purified quinoline.

-

Extract the purified quinoline back into an organic solvent, dry the organic layer, and remove the solvent.

-

Caption: Acid-Base Extraction Workflow for Quinoline Purification.

References

- BenchChem. (2025).

-

McDaniel, K. F., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]

-

Wikipedia. (2023). Combes quinoline synthesis. [Link]

-

ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. [Link]

-

Scite.ai. (n.d.). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]

-

ACS Publications. (2002). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]

-

ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]

- Vertex AI Search. (n.d.). Combes quinoline synthesis.

-

ResearchGate. (2025). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. [Link]

-

ResearchGate. (n.d.). Properties and application of diketones and their derivatives. [Link]

- BenchChem. (2025).

- BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis.

-

Farooq, U., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676-20697. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scite.ai [scite.ai]

- 11. pubs.acs.org [pubs.acs.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Researcher's Guide to Deciphering the Mass Spectrometry Isotope Pattern of Trichloroquinoline

In the landscape of analytical chemistry, particularly within drug discovery and development, mass spectrometry (MS) stands as an indispensable tool for molecular characterization. The isotopic signature of an ion provides a high-fidelity fingerprint of its elemental composition. For halogenated compounds, these signatures are often pronounced and uniquely informative. This guide offers an in-depth, objective comparison of the theoretical and practical aspects of analyzing the chlorine isotope pattern for trichloroquinoline, a molecule of interest in various chemical research domains. We will explore the foundational principles, compare analytical approaches, and provide actionable experimental protocols grounded in established scientific standards.

Part 1: The Theoretical Foundation of Chlorine Isotope Patterns

The distinctive isotopic pattern of chlorine-containing compounds is a direct result of the natural abundance of its two stable isotopes: 35Cl and 37Cl. Unlike elements such as carbon, where the heavy isotope (13C) has a low natural abundance (~1.1%), chlorine's heavy isotope is significantly more common. The accepted terrestrial abundances are approximately 75.77% for 35Cl and 24.23% for 37Cl.[1][2] This consistent natural ratio of roughly 3:1 is the cornerstone for interpreting the mass spectra of chlorinated molecules.[3][4][5][6]

For a molecule containing a single chlorine atom, the mass spectrum will exhibit two peaks for the molecular ion, separated by two mass-to-charge units (m/z). These are the 'M' peak (containing 35Cl) and the 'M+2' peak (containing 37Cl), with a relative intensity ratio of approximately 3:1.[5][6]

The Case of Trichloroquinoline: A Multi-Atom Pattern

Trichloroquinoline (molecular formula: C9H4Cl3N) contains three chlorine atoms, leading to a more complex and even more distinctive isotopic pattern.[7][8] The relative intensities of the isotopic peaks (M, M+2, M+4, M+6) can be predicted using the binomial expansion (a+b)n, where 'a' and 'b' are the relative abundances of 35Cl and 37Cl, and 'n' is the number of chlorine atoms (n=3).[9]

This results in a characteristic cluster of four peaks:

-

M: The ion containing three 35Cl atoms.

-

M+2: The ion containing two 35Cl atoms and one 37Cl atom.

-

M+4: The ion containing one 35Cl atom and two 37Cl atoms.

-

M+6: The ion containing three 37Cl atoms.

The theoretical relative intensities, normalized to the most abundant peak (M), are summarized below.

| Isotopic Peak | Combination of Chlorine Isotopes | Theoretical Relative Intensity (%) |

| M | 3 x 35Cl | 100.0 |

| M+2 | 2 x 35Cl, 1 x 37Cl | 97.5 |

| M+4 | 1 x 35Cl, 2 x 37Cl | 31.6 |

| M+6 | 3 x 37Cl | 3.4 |

This predictable and highly characteristic pattern is a powerful diagnostic tool for confirming the presence of three chlorine atoms in a molecule.

Part 2: Comparative Guide to Analytical Methodologies

The choice of mass spectrometer profoundly impacts the quality and utility of the data obtained. For analyzing isotopic patterns, the key differentiator is the instrument's mass resolution.

| Feature | High-Resolution Mass Spectrometry (e.g., Orbitrap, FT-ICR, Q-TOF) | Low-Resolution Mass Spectrometry (e.g., Quadrupole) |

| Mass Accuracy | Typically < 5 ppm. Allows for confident elemental formula determination from accurate mass measurements.[10] | Often > 100 ppm. Insufficient for unambiguous elemental composition confirmation based on mass alone. |

| Isotopic Fidelity | Baseline resolves all isotopic peaks (M, M+2, M+4, M+6), enabling precise measurement of their relative intensities.[11] | May exhibit peak broadening or overlap, especially in complex matrices, which can distort the true isotopic ratio.[11] |

| Confidence in Identification | Very high. Confirmation is achieved through a dual-validation system: accurate mass and a perfectly matched isotopic pattern. | Moderate. Identification relies heavily on the isotopic pattern, which can be ambiguous if interfering ions are present at similar nominal masses. |

| Use Case | Structure elucidation, metabolite identification, definitive confirmation of unknown compounds. | Routine quantification of known compounds, screening applications where high confidence is not the primary goal. |

Part 3: Experimental Workflow and Protocols

This section outlines a standard operating procedure for the analysis of trichloroquinoline using a state-of-the-art high-resolution mass spectrometer.

Experimental Protocol: HRMS Analysis of Trichloroquinoline

1. Objective: To acquire a high-resolution mass spectrum of trichloroquinoline to confirm its elemental composition via accurate mass measurement and isotopic pattern analysis.

2. Materials & Instrumentation:

- Trichloroquinoline standard (e.g., 4,5,7-trichloroquinoline)

- LC-MS grade acetonitrile and water

- LC-MS grade formic acid

- High-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ or Agilent™ GC/Q-TOF) coupled with an electrospray ionization (ESI) source.[10][12]

3. Step-by-Step Methodology:

- Sample Preparation: Prepare a 1 µg/mL stock solution of trichloroquinoline in acetonitrile. Further dilute to 50 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid for direct infusion analysis.

- Instrument Calibration: Calibrate the mass spectrometer using the manufacturer's specified calibration solution to ensure mass accuracy below 2 ppm. This is a critical step for trustworthy data.

- Ion Source Optimization: Infuse the sample at a flow rate of 5-10 µL/min. Optimize ESI source parameters (e.g., spray voltage, capillary temperature, sheath/auxiliary gas flows) to achieve a stable and robust signal for the protonated molecule, [M+H]+.

- Data Acquisition:

- Set the mass analyzer to Full Scan mode with a resolution setting of at least 70,000 (FWHM).

- Define the scan range to include the expected m/z of the trichloroquinoline isotopic cluster (e.g., m/z 200-250). The monoisotopic mass of C9H4Cl3N is 230.9409 Da.[7]

- Acquire data for at least 1 minute to allow for signal averaging.

- Data Analysis:

- Extract the mass spectrum for the target ion cluster.

- Measure the accurate mass of the monoisotopic peak (M) and compare it to the theoretical mass of C9H5Cl3N+. The mass difference should be within the instrument's specified tolerance (e.g., < 5 ppm).

- Measure the relative intensities of the M, M+2, M+4, and M+6 peaks.

- Compare the experimental isotopic pattern to the theoretical pattern using instrument software or an isotope distribution calculator.[13] A close match provides definitive confirmation.

Workflow Visualization

The logical flow from sample to confirmed identification is a self-validating system, as depicted below.

Caption: A self-validating workflow for the confident identification of trichloroquinoline using HRMS.

The trustworthiness of this protocol lies in its dual-checkpoint system. An accurate mass measurement alone is suggestive, but not definitive. An isotopic pattern that looks correct at low resolution is also only suggestive. It is the combination of sub-5 ppm mass accuracy and a near-perfect match of the high-resolution isotopic pattern that provides an unassailable identification of the target molecule.

References

-

Quora. (2019). Chlorine exists mainly as two isotopes, 37Cl and 35Cl. Which is more abundant? How do you know?[Link]

-

U.S. Geological Survey. Periodic Table--Chlorine.[Link]

-

Wikipedia. Isotopes of chlorine.[Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance.[Link]

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry.[Link]

-

ClutchPrep. (2018). Naturally occurring chlorine is composed of two isotopes...[Link]

-

YouTube. (2017). How to calculate isotope patterns in mass spectra.[Link]

-

Agilent Technologies. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF.[Link]

-

WebElements. Chlorine: isotope data.[Link]

-

CHIMIA. (2018). Mass Spectrometric Analysis of Short-chain Chlorinated Paraffins in Plastic Consumer Products.[Link]

-

Analytical Methods. (2014). Analysis of chlorinated hydrocarbons in gas phase using a portable membrane inlet mass spectrometer.[Link]

-

University of York. Mass spectrometry isotope patterns.[Link]

-

Chemguide. mass spectra - the M+2 peak.[Link]

-

PubChem. 4,5,7-Trichloroquinoline.[Link]

-

YouTube. (2023). Chloro pattern in Mass Spectrometry.[Link]

-

University of Calgary. Ch13 - Mass Spectroscopy.[Link]

-

PMC. Approaches for the Analysis of Chlorinated Lipids.[Link]

-

ACS Publications. Chlorine isotope effects in mass spectrometry by multiple reaction monitoring.[Link]

-

Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter.[Link]

-

PubChem. 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline.[Link]

-

PMC. Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees.[Link]

-

PubChemLite. 4,5,7-trichloroquinoline (C9H4Cl3N).[Link]

-

YouTube. (2020). Isotopes and Mass Spectrometry.[Link]

Sources

- 1. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 2. WebElements Periodic Table » Chlorine » isotope data [webelements.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 4,5,7-Trichloroquinoline | C9H4Cl3N | CID 615835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 4,5,7-trichloroquinoline (C9H4Cl3N) [pubchemlite.lcsb.uni.lu]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chimia.ch [chimia.ch]

- 12. agilent.com [agilent.com]

- 13. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]

Comparative HPLC Method Development: Optimizing Purity Analysis for Ethyl 4,5,7-Trichloroquinoline-3-Carboxylate

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts Focus: Separation of highly lipophilic halogenated quinoline intermediates.

Executive Summary & Strategic Context

Ethyl 4,5,7-trichloroquinoline-3-carboxylate (ETQC) is a critical pharmacophore intermediate, often utilized in the synthesis of next-generation gyrase inhibitors and antimalarial agents. Its structural complexity—characterized by a fused aromatic ring, three electron-withdrawing chlorine atoms, and a hydrolytically sensitive ethyl ester—presents a unique "Triad of Challenge" for analytical method development:

-

Extreme Hydrophobicity: The trichloro-substitution pattern significantly increases LogP (predicted >4.2), leading to strong retention and potential carryover.

-

Positional Isomerism: Depending on the starting aniline purity, regioisomers (e.g., 4,6,8-trichloro analogs) may co-elute.

-

Ionization Suppression: The electron-deficient ring reduces the basicity of the quinoline nitrogen, altering its interaction with silanols compared to standard alkaloids.

This guide objectively compares the industry-standard C18 (Octadecyl) approach against the chemically more specific Phenyl-Hexyl stationary phase. While C18 is the default workhorse, our experimental evidence suggests Phenyl-Hexyl offers superior selectivity for this specific halogenated aromatic class.

Chemical Context & Impurity Profiling[1][2]

To develop a self-validating method, one must first map the "Impurity Fate." The method must resolve the target from its specific synthetic precursors and degradation products.

The Synthesis-Impurity Logic

The synthesis typically proceeds via the Gould-Jacobs reaction using 3,5-dichloroaniline.

-

Impurity A (Starting Material): 3,5-Dichloroaniline (Basic, Polar).

-

Impurity B (Precursor): Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate (Phenolic, tautomeric).

-

Impurity C (Degradant): 4,5,7-Trichloroquinoline-3-carboxylic acid (Acidic, formed via ester hydrolysis).

Figure 1: Impurity Origin Map. The method must resolve the highly polar Acid (Impurity C) from the highly non-polar Target.

Comparative Methodology: C18 vs. Phenyl-Hexyl

We evaluated two distinct separation strategies.

Option A: The "Standard" C18 Approach

-

Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

-

Mechanism: Pure hydrophobic partition.

-

Pros: High stability, predictable retention for alkyl chains.

-

Cons: The quinoline ring is planar and electron-deficient. C18 chains do not engage in

interactions, often failing to resolve positional isomers (e.g., 5,7-dichloro vs. 6,8-dichloro impurities) which have identical hydrophobicity but different electronic densities.

Option B: The "Targeted" Phenyl-Hexyl Approach

-

Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

-

Mechanism: Hydrophobic interaction +

stacking. -

Pros: The phenyl ring on the stationary phase interacts with the electron-deficient trichloroquinoline ring. This interaction is highly sensitive to the position of the chlorine atoms, offering superior resolution of isomers.

-